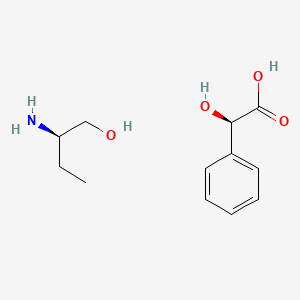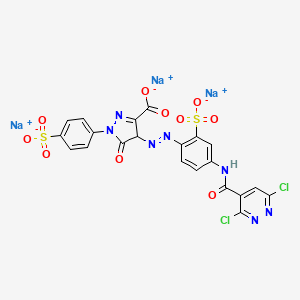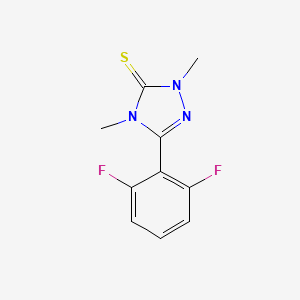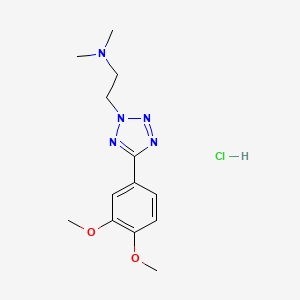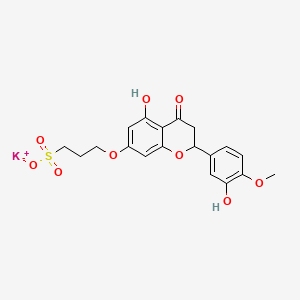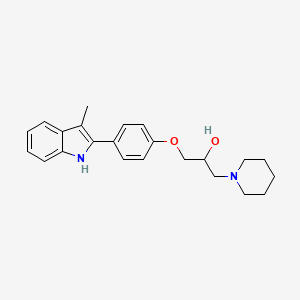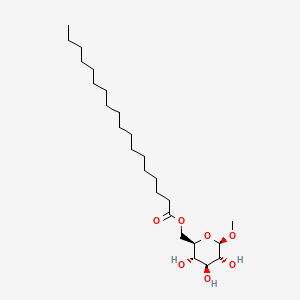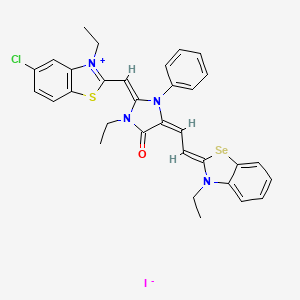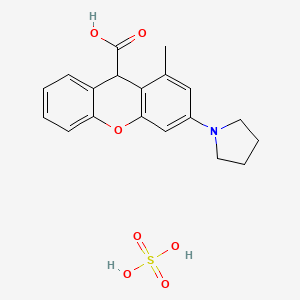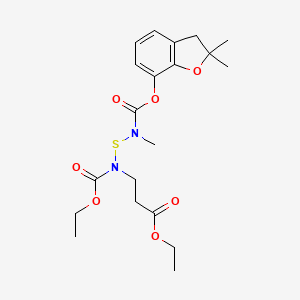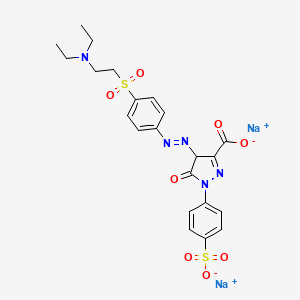
Thiourea, N-((1H-benzimidazol-2-ylamino)iminomethyl)-N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Benzimidazolyl)amidino)-3-phenyl-2-thiourea is a complex organic compound that features a benzimidazole ring, an amidino group, and a thiourea moiety. Benzimidazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Benzimidazolyl)amidino)-3-phenyl-2-thiourea typically involves the condensation of 2-aminobenzimidazole with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-Benzimidazolyl)amidino)-3-phenyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The amidino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted amidino derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-((2-Benzimidazolyl)amidino)-3-phenyl-2-thiourea involves its interaction with biological macromolecules. The benzimidazole ring can intercalate into DNA, disrupting its function and leading to antiproliferative effects. The thiourea moiety can form hydrogen bonds with proteins, inhibiting their activity . The compound’s molecular targets include DNA and various enzymes involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercapto benzimidazole: Known for its antimicrobial properties.
Benzimidazole derivatives: Exhibit a wide range of biological activities, including anticancer and antiviral effects.
Uniqueness
1-((2-Benzimidazolyl)amidino)-3-phenyl-2-thiourea is unique due to its combination of a benzimidazole ring, an amidino group, and a thiourea moiety. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
113367-92-3 |
|---|---|
Formule moléculaire |
C15H14N6S |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(1E)-1-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-3-phenylthiourea |
InChI |
InChI=1S/C15H14N6S/c22-15(18-11-6-2-1-3-7-11)16-10-17-21-14-19-12-8-4-5-9-13(12)20-14/h1-10H,(H2,19,20,21)(H2,16,17,18,22) |
Clé InChI |
HVSSDIUDWMAXTL-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=S)/N=C/NNC2=NC3=CC=CC=C3N2 |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)N=CNNC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


